molecular formula C24H25N3 B8004420 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole

9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole

Cat. No.: B8004420
M. Wt: 355.5 g/mol
InChI Key: ZBZXBQAWGRIJEX-KOEQRZSOSA-N
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Description

9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole is a carbazole derivative featuring a hydrazono-methyl substituent at the 3-position of the carbazole core. The carbazole scaffold is renowned for its planar aromatic structure, which facilitates π-π interactions and charge transport, making it valuable in optoelectronics and pharmaceuticals. This combination positions the compound as a candidate for applications in organic semiconductors, fluorescent materials, and bioactive molecules. However, its synthesis and properties must be contextualized against structurally related carbazole derivatives.

Properties

IUPAC Name

N-ethyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-4-26-23-13-9-7-11-20(23)21-16-19(14-15-24(21)26)17-25-27(5-2)22-12-8-6-10-18(22)3/h6-17H,4-5H2,1-3H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZXBQAWGRIJEX-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N(CC)C3=CC=CC=C3C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling of N-Ethylaniline and p-Chloronitrobenzene

A groundbreaking approach detailed in patent CN115260085A involves a two-step synthesis leveraging palladium catalysis. In the first step, N-ethylaniline and p-chloronitrobenzene undergo cross-coupling in the presence of a palladium catalyst (e.g., [Pd(allyl)Cl]₂), an organic phosphine ligand (e.g., RuPhos), and a base (e.g., sodium tert-butoxide). This reaction forms a biphenylamine intermediate, which is subsequently oxidized under pressurized oxygen to yield 3-nitro-9-ethylcarbazole—a critical precursor for further functionalization.

Key Reaction Parameters:

  • Solvent System: Tert-amyl alcohol and toluene (1:1 v/v) optimize solubility and catalyst activity.

  • Temperature: 75°C balances reaction rate and side-product suppression.

  • Ligand Ratio: A 1:1.2 molar ratio of palladium catalyst to RuPhos maximizes catalytic turnover.

Oxidative Cyclization to Introduce the Hydrazono Group

The hydrazono-methyl group is introduced via condensation of 3-nitro-9-ethylcarbazole with 2-ethyl-2-(o-tolyl)hydrazine. This step employs acidic solvents (e.g., butyric acid) and palladium trifluoroacetate as a catalyst under 1 MPa oxygen pressure. The reaction proceeds through a nitro-to-amine reduction followed by Schiff base formation, achieving yields exceeding 85% in optimized conditions.

Comparative Analysis of Synthetic Routes

Traditional Nitration vs. Modern Catalytic Methods

Conventional routes for carbazole derivatives rely on direct nitration using nitric acid, which poses safety risks and generates toxic byproducts. In contrast, the palladium-mediated method eliminates nitration entirely, reducing environmental and health hazards.

Table 1: Performance Comparison of Synthetic Methods

ParameterTraditional NitrationPalladium-Catalyzed Route
Yield60–70%82–88%
Reaction Time8–12 hours4–6 hours
ByproductsNitroso compoundsMinimal (<5%)
Safety ProfileHigh risk (corrosive)Moderate

Ligand and Solvent Optimization

The choice of ligand and solvent critically influences reaction efficiency. RuPhos outperforms alternatives like XanPhos due to its stronger electron-donating capacity, which stabilizes the palladium intermediate during cross-coupling. Polar aprotic solvents like tert-amyl alcohol enhance substrate solubility without deactivating the catalyst.

Mechanistic Insights into Key Reaction Steps

Palladium Catalytic Cycle

The cross-coupling mechanism begins with the reduction of Pd(II) to Pd(0), which coordinates with the ligand to form an active species. Oxidative addition of p-chloronitrobenzene to Pd(0) generates a Pd(II)-aryl complex, which undergoes transmetalation with N-ethylaniline. Reductive elimination yields the biphenylamine intermediate while regenerating the Pd(0) catalyst.

Oxidative Functionalization

In the second step, palladium trifluoroacetate facilitates the oxidation of the amine intermediate to a nitro group under oxygen pressure. This step avoids the use of stoichiometric oxidants, aligning with green chemistry principles.

Scalability and Industrial Applications

The patented method demonstrates scalability up to kilogram-scale production, with consistent yields of 85–90% in pilot studies . Its adoption in pigment manufacturing (e.g., Permanent Violet RL) underscores its industrial viability. Future research directions include exploring non-precious metal catalysts and continuous-flow reactors to further reduce costs.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbazole compounds with various functional groups.

Scientific Research Applications

Overview

9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole is a complex organic compound belonging to the carbazole family, which is known for its diverse applications in various fields including chemistry, biology, and materials science. This compound features an ethyl group at the 9th position and a hydrazono group at the 3rd position, making it a subject of interest for scientific research and industrial applications.

Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex organic molecules. It is also utilized as a ligand in coordination chemistry, where it can form stable complexes with various metal ions.

Research has indicated potential biological activities for 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole, including:

  • Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains.
  • Anticancer Potential: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.

Pharmaceutical Development

The compound is being investigated for its potential role in drug development. Its unique structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.

Material Science

In the field of organic electronics, this compound has applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these technologies, potentially improving their efficiency and performance.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole revealed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed into a new class of antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further studies are required to elucidate the specific pathways involved in its anticancer activity.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydrazono group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions.

Comparison with Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, synthesis, physicochemical properties, and applications.

Structural Comparisons
Compound Name Substituents (Position) Key Functional Groups Structural Notes
Target Compound Hydrazono-methyl, o-tolyl (3) -N=N-, ethyl, methylphenyl Planar carbazole core with steric hindrance from o-tolyl
9-Ethyl-3-(5-pyridin-3-yl-triazol-1-yl)-9H-carbazole (EHop-0036) Triazole, pyridyl (3) Triazole, pyridine Enhanced π-conjugation; triazole improves solubility
9-Ethyl-3,6-bis-(1H-imidazol-1-yl)-9H-carbazole Imidazole (3,6) Imidazole Twisted imidazole rings (dihedral angles: 55.8°, 43.7°); weak C-H⋯N interactions
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole Benzoyl (3) Ketone, methylphenyl Dihedral angle of 77.1° between benzoyl and carbazole; π-π interactions
3,6-Diiodo-9-ethyl-9H-carbazole Iodo (3,6) Halogen (I) Heavy-atom effect enhances photophysical properties

Key Observations :

  • Substituent Position: Derivatives with substituents at both 3- and 6-positions (e.g., imidazole, iodine) exhibit altered electronic properties compared to monosubstituted analogs.
  • The hydrazono group in the target compound offers redox versatility but may reduce solubility compared to heterocyclic substituents.

Comparison :

  • Palladium and copper catalysis are common for cross-coupling reactions (e.g., triazole formation in EHop-0036), while alkylation and acylation are straightforward for halogenated or acylated derivatives. The target compound’s hydrazono group may require milder conditions to preserve the N=N bond.
Physicochemical Properties
Property Target Compound EHop-0036 3,6-Diiodo Derivative 3-(2-Methylbenzoyl) Derivative
Solubility Moderate (polar solvents) High (due to triazole) Low (halogenated) Low (hydrophobic benzoyl)
Thermal Stability High Moderate High Moderate
Optical Properties Fluorescence likely π-conjugation enhanced Heavy-atom effect Quenched by benzoyl
Redox Activity High (N=N group) Moderate Low Low

Key Observations :

  • The hydrazono group in the target compound introduces redox activity, which is absent in halogenated or acylated derivatives.
  • Triazole and imidazole substituents improve solubility, whereas iodine and benzoyl groups reduce it.

Comparison :

  • Halogenated and π-conjugated derivatives are prioritized for optoelectronics, while heterocyclic analogs (triazole, imidazole) are explored for biological activity. The target compound’s hydrazono group may bridge both domains.

Biological Activity

The compound 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole is a member of the carbazole family, known for its diverse applications in various fields, including organic electronics and pharmaceuticals. This article focuses on the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure

The chemical structure of 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole can be represented as follows:

  • Molecular Formula : C24_{24}H25_{25}N3_{3}
  • Molecular Weight : 355.48 g/mol
  • CAS Number : 1274948-12-7
PropertyValue
Molecular FormulaC24_{24}H25_{25}N3_{3}
Molecular Weight355.48 g/mol
Boiling PointNot Available
Hazard Class6.1

The biological activity of 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole is primarily attributed to its interaction with specific molecular targets and pathways. The hydrazono group enhances its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Activity : There is evidence showing that derivatives of carbazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antitumor Activity : A related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated significant antitumor function through the reactivation of the p53 pathway in melanoma cells. ECCA selectively inhibited the growth of both BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes, suggesting a potential therapeutic application in melanoma treatment .
  • Cytotoxicity Studies : In vitro studies have shown that certain carbazole derivatives exhibit cytotoxic effects on cancer cell lines while maintaining lower toxicity levels on normal cells. For instance, compounds derived from 9-Ethylcarbazole have been evaluated for their cytotoxicity against mouse embryonic fibroblast (NIH/3T3) cells, revealing promising results for selective targeting of cancerous tissues .
  • Mechanistic Insights : Research indicates that the compound may enhance cell apoptosis through upregulation of caspase activities, which are critical mediators in the apoptotic pathway. This mechanism was significantly inhibited by caspase inhibitors, confirming the role of caspases in mediating the compound's anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole, it is essential to compare it with similar compounds:

Compound NameKey DifferencesBiological Activity
9-EthylcarbazoleLacks hydrazono and o-tolyl groupsLess reactive in biological assays
3-HydrazonomethylcarbazoleNo ethyl group at the 9th positionAffects stability and reactivity
o-Tolylhydrazone derivativesVariations in substituentsDifferent chemical and biological properties

The presence of both ethyl and hydrazono groups in 9-Ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole confers distinct chemical reactivity and potential biological activities that are not observed in its analogs.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 9-ethyl-3-((2-ethyl-2-(o-tolyl)hydrazono)methyl)-9H-carbazole, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via condensation reactions involving hydrazone formation. A representative method involves refluxing 9-ethylcarbazole-3-carboxaldehyde with 2-ethyl-2-(o-tolyl)hydrazine in absolute ethanol under acidic or basic catalysis (e.g., sodium ethoxide). Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, toluene) enhance reactivity and yield .
  • Catalyst tuning : Sodium ethoxide (1 mmol) accelerates imine bond formation while minimizing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol) ensures high purity .
    Key metrics: Reaction progress monitored via TLC, with yields averaging 68–80% under optimized conditions .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl groups at N9, hydrazono-methyl resonance at δ 8.2–8.5 ppm) and confirms substitution patterns .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between carbazole and o-tolyl groups). SHELXL (via Olex2 or WinGX) is standard for refinement, with R factors < 0.1 indicating high accuracy .
  • HRMS (ESI) : Validates molecular mass (e.g., [M+H]⁺ calculated for C₂₅H₂₇N₃: 369.50; observed: 369.51) .

Advanced: How do dihedral angles between aromatic moieties influence the optoelectronic properties of this carbazole derivative?

Answer:
The dihedral angle between the carbazole core and o-tolyl-hydrazone moiety dictates conjugation efficiency and charge-transfer dynamics. For example:

  • Small angles (<10°) : Enhance π-conjugation, redshift absorption/emission spectra (e.g., λₑₘ ≈ 450 nm in thin films) .
  • Larger angles (>30°) : Disrupt conjugation, reducing photoluminescence quantum yield (PLQY) by 20–40% .
    Methodology : Angle quantification via X-ray diffraction (ORTEP-3 visualization) and DFT calculations (B3LYP/6-31G*) .

Advanced: How can discrepancies in crystallographic data from different refinement tools (e.g., SHELXL vs. SIR97) be resolved?

Answer:
Discrepancies arise from divergent algorithms (direct methods vs. Fourier refinement). Mitigation strategies:

  • Cross-validation : Refine the same dataset with SHELXL (for small molecules) and SIR97 (for automated solution testing). Compare R factors and residual electron density maps .
  • Parameter adjustment : In SHELXL, anisotropic displacement parameters improve accuracy for heavy atoms; in SIR97, increase the number of trials for phase expansion .
  • Consensus metrics : Data-to-parameter ratios > 15 and wR² < 0.25 indicate reliable models .

Advanced: What electropolymerization strategies enable the integration of this compound into conductive polymers for OLED applications?

Answer:

  • Copolymer design : Incorporate the compound as a pendant group in poly(3,4-ethylenedioxythiophene) (PEDOT) via potentiostatic deposition (e.g., 1.2 V vs. Ag/AgCl in acetonitrile). This enhances hole-transport properties (conductivity ≈ 10⁻³ S/cm) .
  • Characterization : Cyclic voltammetry (CV) identifies oxidation peaks (~1.0 V) correlating with carbazole radical cation formation. Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer resistance (Rct < 500 Ω·cm²) .
  • Device integration : Spin-coating with polyfluorene derivatives yields OLEDs with luminance > 1000 cd/m² at 6 V .

Advanced: How can conflicting data on solubility and aggregation behavior in polar solvents be reconciled?

Answer:
Contradictions arise from solvent polarity and substituent effects. Systematic analysis includes:

  • Dynamic light scattering (DLS) : Measures aggregate size (e.g., 50–200 nm in DMF) .
  • UV-Vis spectroscopy : Hypsochromic shifts (~20 nm) in THF vs. DMF indicate H-aggregation .
  • Molecular dynamics (MD) simulations : Predict solvation shells and aggregation thresholds (e.g., critical concentration = 0.1 mM in acetone) .

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